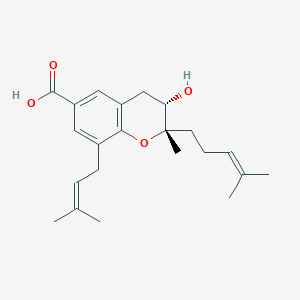

Myrsinoic acid C

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)-3,4-dihydrochromene-6-carboxylic acid |

InChI |

InChI=1S/C22H30O4/c1-14(2)7-6-10-22(5)19(23)13-17-12-18(21(24)25)11-16(20(17)26-22)9-8-15(3)4/h7-8,11-12,19,23H,6,9-10,13H2,1-5H3,(H,24,25)/t19-,22-/m0/s1 |

InChI Key |

BZURYTKOXWYRAG-UGKGYDQZSA-N |

Isomeric SMILES |

CC(=CCC[C@]1([C@H](CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C)C |

Canonical SMILES |

CC(=CCCC1(C(CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C)C |

Synonyms |

myrsinoic acid C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Phytogeographical Distribution

Botanical Sources of Myrsinoic Acid C

This compound has been reported in several plant species, predominantly those belonging to the Myrsine genus within the family Primulaceae.

Primary Plant Species Yielding this compound

Key plant species known to yield this compound include:

Myrsine seguinii : This species is a notable source of this compound. tandfonline.comebi.ac.uknih.gov

Rapanea ferruginea (synonym Myrsine coriacea): this compound is present in the genus Rapanea, which includes R. ferruginea (synonym Myrsine coriacea). psu.eduijpsr.com

Myrsine coriacea : This species, considered a synonym of Rapanea ferruginea, also contains this compound. psu.eduijpsr.comresearchgate.net

These species are recognized as producers of myrsinoic acids, including this compound. psu.edugoogle.combioline.org.br

Specific Plant Organs and Tissues for Compound Accumulation

This compound, along with other myrsinoic acids, can be obtained from various parts of the producing plants. Studies have indicated the presence of myrsinoic acids in:

Leaves tandfonline.comebi.ac.ukpsu.edugoogle.com

Twigs tandfonline.comebi.ac.ukgoogle.com

Fruits psu.eduijpsr.comresearchgate.netgoogle.com

Stem bark psu.eduijpsr.comresearchgate.netresearchgate.net

Branches psu.eduresearchgate.net

The whole plant google.com

Specific research on Myrsine seguinii has focused on the extraction from fresh leaves and twigs. tandfonline.com For Rapanea ferruginea (synonym Myrsine coriacea), studies have utilized stem bark, branches, and leaves, as well as fruits. psu.eduijpsr.comresearchgate.net

A summary of plant sources and parts is presented in the table below:

| Plant Species | Plant Parts Reported to Contain Myrsinoic Acids (including C) |

| Myrsine seguinii | Whole plant, Leaf, Flower, Twig, Root, Fruit, Fresh leaves, Fresh twigs tandfonline.comebi.ac.ukgoogle.com |

| Rapanea ferruginea | Stem bark, Branches, Leaves, Fruits psu.eduijpsr.comresearchgate.net |

| Myrsine coriacea | Stem bark, Branches, Leaves, Fruits psu.eduijpsr.comresearchgate.net |

Geographical Distribution of Producing Flora

The geographical distribution of the Myrsine genus is pantropical, extending to regions like Bolivia, Mexico, Argentina, Paraguay, Uruguay, and Brazil. bioline.org.br Myrsine seguinii is described as a shrub native to middle to southern Japan and tropical zones. google.com Rapanea ferruginea (synonym Myrsine coriacea) is known to occur in Brazil, particularly frequent in the Atlantic forest. ijpsr.combioline.org.br Specimens of Rapanea ferruginea have been collected in Blumenau, Santa Catarina, Brazil. psu.eduijpsr.com

Advanced Extraction and Purification Methodologies

The isolation of this compound from plant material involves a sequence of extraction and purification steps designed to separate the target compound from the complex mixture of plant metabolites.

Optimized Solvent-Based Extraction Protocols

Solvent-based extraction is a primary method for obtaining myrsinoic acids from plant tissues. Various solvents and conditions have been employed:

Methanol (B129727): Methanolic extracts of Myrsine seguinii have been used to yield myrsinoic acids, including this compound. tandfonline.comnih.gov

Ethanol (B145695): Ethanol, including 100% and 70% ethanol, has been used for extraction from Myrsine seguinii and Myrsine coriacea. google.commdpi.com Hydroethanolic extracts of Rapanea ferruginea have also been studied. ijpsr.comresearchgate.net

Water: Water extraction at elevated temperatures (e.g., 70°C for 2 hours) has been reported for Myrsine seguinii. google.com

Chloroform: Chloroform extracts of Rapanea ferruginea stem bark have been used for isolation. psu.edunih.gov

Hexane (B92381): Hexane is used in partitioning steps after initial extraction with other solvents like methanol. tandfonline.com

Extraction conditions can vary, with some protocols suggesting temperatures between approximately 50 to 80°C for 1 to 5 hours. google.com Maceration with solvents like 96% ethanol for several days has also been employed. psu.edu Following extraction, the liquid extract is often filtered, concentrated under reduced pressure, or freeze-dried. google.com

Chromatographic Separation Strategies for Isolation

Chromatographic methods are essential for purifying this compound from crude plant extracts. Common strategies include:

Column Chromatography: This is a widely used technique.

Silica (B1680970) gel column chromatography: Employed with solvent systems like ethyl acetate/hexane mixtures to fractionate extracts. tandfonline.compsu.edugoogle.com

Octadecyl silylated (ODS) column chromatography: Used with solvent systems such as methanol/water (85%) containing additives like 0.1% acetic acid for elution and separation. tandfonline.comgoogle.com

Diaion HP-20 column chromatography: Utilized with water/methanol gradients. mdpi.com

Sephadex LH-20 chromatography: Used with methanol as the mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, including reverse-phase preparatory chromatography using C18 columns, is applied for further purification of fractions obtained from column chromatography. tandfonline.comijpsr.commdpi.commdpi.comthieme-connect.com Solvent systems like acetonitrile/water gradients or isocratic mixtures are used in HPLC. ijpsr.commdpi.com

Thin-Layer Chromatography (TLC): Used for analyzing fractions and assessing purity during the isolation process. psu.edugoogle.commdpi.com

A typical isolation scheme might involve initial solvent extraction, liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water), followed by a sequence of column chromatography steps using different stationary phases and mobile phases, and potentially final purification by HPLC. tandfonline.comgoogle.com For instance, an ethyl acetate-soluble portion of a methanolic extract of Myrsine seguinii was purified by silica gel and ODS column chromatography to yield this compound. tandfonline.com Similarly, hexane fractions might be subjected to silica gel and ODS column chromatography. google.com

Detailed research findings on isolation yields can provide insight into the efficiency of these methods. For example, from 12 kg of fresh leaves and twigs of M. seguinii, 145 mg of this compound was isolated from the ethyl acetate-soluble part. tandfonline.com Another study reported obtaining 100 mg of this compound from a fraction subjected to octadecyl silylated column chromatography. google.com

Isolation Data Example (from Myrsine seguinii fresh leaves and twigs): tandfonline.com

| Extraction/Partitioning Step | Fraction/Extract Weight |

| Fresh leaves and twigs | 12 kg |

| Methanol extract | Not specified |

| Hexane-soluble part | 72 g |

| Ethyl acetate-soluble part | 69 g |

Purification Data Example (from Myrsine seguinii ethyl acetate-soluble part): tandfonline.com

| Chromatographic Step | Stationary Phase | Eluent/Solvent System | Compound Isolated | Yield |

| Column Chromatography | Silica gel | Not specified | This compound | Partially purified |

| Column Chromatography | ODS | Not specified | This compound | 145 mg |

Purification Data Example (from Myrsine seguinii extract): google.com

| Chromatographic Step | Stationary Phase | Eluent/Solvent System | Compound Isolated | Yield |

| Column Chromatography | Octadecyl silylated (ODS) | 0.1% acetic acid in methanol/water (85%) | This compound | 100 mg |

These methods highlight the use of polarity-based separation techniques, moving from less polar solvents to more polar ones in both extraction and chromatography, to isolate this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for De Novo Structure Determination

Spectroscopic techniques are essential tools in the process of determining the structure of unknown compounds. nih.gov For Myrsinoic acid C, key techniques included NMR, HRMS, and IR spectroscopy. tandfonline.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR spectra were crucial in the structural elucidation of this compound. tandfonline.comresearchgate.net ¹H NMR provides information on the types of protons present, their chemical environment, and their coupling interactions, which helps in piecing together adjacent hydrogen atoms. nih.gov ¹³C NMR reveals the different types of carbon atoms in the molecule. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the identification of functional groups. researchgate.net

While specific detailed NMR data for this compound were not extensively provided in the search results beyond its use in structural elucidation tandfonline.comresearchgate.net, studies on related myrsinoic acids like Myrsinoic acid A and B illustrate the type of data obtained. For instance, ¹H and ¹³C NMR data were consistent with reported literature for Myrsinoic acids A and B. researchgate.net ¹H NMR data can show characteristic signals for aromatic protons, olefinic protons, and aliphatic protons, including those adjacent to oxygen or carbonyl groups. mdpi.comresearchgate.net ¹³C NMR data can reveal signals for carboxylic acid carbons, aromatic carbons, olefinic carbons, and various types of aliphatic carbons. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which helps in determining its molecular formula. nih.gov The HR-EIMS analysis of Myrsinoic acid B, a related compound, provided a molecular formula of C₂₂H₃₀O₄. tandfonline.com While the specific HRMS data for this compound were not detailed, HRMS analysis is generally used to confirm the molecular formula deduced from elemental analysis or other spectroscopic data. Fragmentation analysis in mass spectrometry provides information about the substructures within a molecule by breaking it into smaller, charged fragments and measuring their mass-to-charge ratio. This fragmentation pattern can be compared to known compounds or used to deduce structural features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. nih.gov The IR spectrum of Myrsinoic acid B showed prominent absorptions at 3400 cm⁻¹ (OH), 3200–2400 cm⁻¹ and 1680 cm⁻¹ (COOH), and 1600 cm⁻¹ (C=C). tandfonline.com These characteristic peaks indicate the presence of hydroxyl groups, a carboxylic acid functional group, and carbon-carbon double bonds within the molecule. nih.gov While specific IR data for this compound were not explicitly given, it is implied that similar characteristic absorptions were observed, consistent with its proposed structure containing hydroxyl and carboxylic acid functionalities, as well as olefinic or aromatic unsaturations. tandfonline.comresearchgate.net

Stereochemical Aspects and Absolute Configuration Assignments

This compound has been established as having (2S),(3S) configuration. tandfonline.com Stereochemistry refers to the spatial arrangement of atoms in a molecule. spcmc.ac.inwou.edu Absolute configuration describes the precise spatial arrangement of atoms at a chiral center, often denoted by (R) or (S) according to the Cahn-Ingold-Prelog priority rules. wou.eduwikipedia.org For this compound, the stereochemistry at the chiral centers C2 and C3 was determined. tandfonline.com The (S) configuration at C2 was assigned based on analysis, and the (S) configuration at C3 was also determined. tandfonline.com This indicates specific three-dimensional orientations of the substituents around these carbon atoms.

The determination of absolute configuration can be achieved through various methods, including X-ray crystallography, though this requires obtaining suitable crystals. wou.eduwikipedia.org Another technique mentioned in the context of related compounds is the use of MTPA esters and analysis of the difference in proton chemical shifts in ¹H NMR spectra. tandfonline.com This method was applied to the methyl ester of this compound to help assign the stereochemistry. tandfonline.com

Biosynthesis and Metabolic Pathways

Precursor Metabolism and Isoprenoid Biogenesis (e.g., MEP and MVA pathways)

The aromatic core of Myrsinoic acid C is derived from benzoic acid or a related derivative, commonly p-hydroxybenzoic acid (p-HBA). p-HBA can originate from the shikimate pathway, a primary metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. scielo.br In some organisms, p-HBA is produced from chorismic acid via the action of chorismate-pyruvate lyase (UbiC in bacteria). frontiersin.org An alternative route involves the conversion of p-coumaric acid or p-coumaroyl-CoA through a β-oxidative pathway or a non-oxidative pathway involving enzymes like 4-hydroxybenzaldehyde (B117250) synthase (HBS) or 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), followed by oxidation of p-hydroxybenzaldehyde to p-HBA. scielo.br

The prenyl groups attached to the aromatic core are isoprenoid units, which are synthesized through two major pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.org Both pathways produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.org The MVA pathway, primarily found in eukaryotes and some bacteria, synthesizes IPP from acetyl-CoA. wikipedia.org The MEP pathway, present in most bacteria and the plastids of plants, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.org These five-carbon units are then condensed head-to-tail by prenyltransferases to form longer isoprenoid chains of varying lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). wikipedia.orgwikiwand.comnih.gov

Enzymatic Steps and Key Biosynthetic Enzymes

The formation of prenylated benzoic acids involves specific enzymatic reactions, primarily prenylation and subsequent modifications.

Prenyltransferases Involved in Isoprenoid Addition (e.g., p-hydroxybenzoic acid prenyltransferases)

Prenyltransferases are key enzymes in the biosynthesis of prenylated compounds. They catalyze the alkylation of an aromatic acceptor molecule with an isoprenoid pyrophosphate donor (IPP, DMAPP, GPP, FPP, or GGPP). wur.nl In the context of prenylated benzoic acids, p-hydroxybenzoic acid prenyltransferases are crucial. These enzymes facilitate the attachment of isoprenoid chains to the p-HBA scaffold. frontiersin.orgchimia.ch The site of prenylation on the aromatic ring can vary, leading to different prenylated isomers. For instance, UbiA, a p-hydroxybenzoic acid oligoprenyltransferase from E. coli, is involved in the biosynthesis of ubiquinone and transfers diphosphorylated acyclic trans-oligoprenyl moieties to the meta-position of p-hydroxybenzoic acid. chimia.ch Another enzyme, LePGT1 from Lithospermum erythrorhizon, is a 4-hydroxybenzoic acid geranyltransferase that specifically accepts GPP as the prenyl donor and is involved in shikonin (B1681659) biosynthesis. ebi.ac.uk Studies on Vib-PT, an aromatic prenyltransferase from Stereum vibrans, have shown it can catalyze both C-prenylation on the aromatic ring and O-prenylation on a hydroxyl group, demonstrating promiscuity towards aromatic compounds and prenyl donors. asm.org

Other Modifying Enzymes (e.g., Oxidoreductases, Cyclases)

Following the initial prenylation step catalyzed by prenyltransferases, other modifying enzymes can act on the prenylated intermediate to yield the final complex structure of compounds like this compound. These enzymes can include oxidoreductases, which catalyze oxidation or reduction reactions, and cyclases, which are involved in the formation of cyclic structures. While specific enzymatic steps leading directly to this compound are not extensively detailed in the provided search results, the biosynthesis of other prenylated aromatic compounds, such as ubiquinone and benzopyrans, involves a series of hydroxylation, methylation, decarboxylation, and cyclization reactions catalyzed by various enzymes. frontiersin.orgnih.govnih.gov For example, the biosynthesis of benzopyrans in Piper gaudichaudianum is proposed to involve prenylation of p-HBA followed by cyclization catalyzed by enzymes like tocopherol cyclase. scielo.br The UbiD family of enzymes are known to catalyze the reversible decarboxylation of benzoic acid-type substrates, a reaction that could potentially be involved in modifying the carboxylic acid group of prenylated benzoic acids. nih.gov

Proposed Biosynthetic Pathway for this compound within the Prenylated Benzoic Acid Class

This compound belongs to the class of prenylated benzoic acids. Based on the biosynthesis of related compounds, a proposed pathway for this compound would likely involve the prenylation of a benzoic acid scaffold with isoprenoid units derived from the MVA or MEP pathways. Myrsinoic acid A, a related compound, is described as 4-hydroxybenzoic acid substituted by a geranyl group at position 3 and a prenyl group at position 5. nih.gov Myrsinoic acid B is a 2,3-dihydro-1-benzofuran substituted with a carboxyl group, a hydroxylated isoprenoid group, and a prenyl group. ebi.ac.uk this compound is also an anti-inflammatory compound isolated from Myrsine seguinii, similar to Myrsinoic acids B and F. nih.gov

Given the structure of Myrsinoic acid A, which is a diprenylated p-hydroxybenzoic acid, the biosynthesis of this compound likely involves the prenylation of p-HBA with two different isoprenoid pyrophosphates, potentially DMAPP (for the prenyl group) and GPP (for the geranyl group), catalyzed by specific prenyltransferases. Subsequent modifications, such as cyclization or further oxidation/reduction steps catalyzed by other enzymes, would then lead to the final structure of this compound. The exact sequence of prenylation and modification steps, as well as the specific enzymes involved in the biosynthesis of this compound itself, require further detailed investigation.

Biological Activities and Mechanistic Investigations in Vitro and in Vivo Non Human Models

Anti-inflammatory Efficacy and Underlying Mechanisms

Studies have investigated the ability of Myrsinoic acid C to mitigate inflammatory responses in non-human models and the biological pathways involved.

Inhibition of Inflammatory Processes in Experimental Models (e.g., TPA-induced mouse ear edema)

This compound has demonstrated inhibitory effects on inflammation in experimental models. Specifically, it has been shown to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema in mouse ears. researchgate.nettandfonline.comoup.com TPA is a known skin tumor promoter that induces edema and cell proliferation, and compounds that inhibit TPA-induced edema are considered to potentially suppress various physiological responses involving both cell proliferation and inflammation. tandfonline.com In one study, this compound suppressed TPA-induced inflammation in mouse ears, with an inhibitory effect (IE) of 68% at a dose of 1.4 µmol and 44% at a dose of 0.56 µmol. tandfonline.com These activities were reported to be comparable to those of indomethacin (B1671933), a commonly used anti-inflammatory agent. tandfonline.com

Here is a table summarizing the anti-inflammatory effects of this compound in the TPA-induced mouse ear edema model:

| Compound | Dose (µmol) | Inhibitory Effect (IE%) |

| This compound | 1.4 | 68 |

| This compound | 0.56 | 44 |

| Indomethacin | - | Comparable activity |

Note: Data compiled from search result tandfonline.com. The exact dose for indomethacin for comparable activity was not explicitly stated in the snippet.

Modulation of Pro-inflammatory Mediators (e.g., Tumor Necrosis Factor (TNF))

Inflammation involves the release of various pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α). sci-hub.setandfonline.comnih.govgoogle.com While direct evidence specifically detailing this compound's modulation of TNF-α levels was not extensively found in the provided search results, related studies on extracts containing myrsinoic acids provide some insight. An extract-loaded nanoemulsion containing myrsinoic acids A and B showed topical anti-inflammatory activity in a croton oil-induced edema ear model, with a decrease in tumor necrosis factor release. researchgate.netdovepress.com This suggests a potential for compounds within this class, including this compound, to influence TNF-α levels, although direct evidence for this compound is needed.

Cellular Signaling Pathways and Molecular Targets (e.g., Myeloperoxidase activity)

Myeloperoxidase (MPO) is an enzyme primarily released by neutrophils and is considered a pro-inflammatory biomarker. nih.govulb.ac.be Its activity is associated with inflammatory responses and tissue damage. nih.govulb.ac.be Research on an extract containing myrsinoic acids A and B demonstrated a decrease in myeloperoxidase activity in a croton oil-induced edema ear model, indicating a potential mechanism by which these compounds exert anti-inflammatory effects. researchgate.netdovepress.com While this finding is for an extract containing this compound's related compounds, it suggests that this compound might also influence MPO activity as part of its anti-inflammatory mechanism. Further research specifically on this compound is required to confirm this.

Antinociceptive and Antihyperalgesic Properties in Animal Models

While much of the available information regarding antinociceptive and antihyperalgesic properties focuses on Myrsinoic acid B, some context can be drawn for the potential activities of this compound due to their structural similarities and co-occurrence in the same plant source.

Interaction with Neurobiological Systems (e.g., L-arginine-nitric oxide system, serotonergic, cholinergic, alpha-adrenoceptors)

Studies on Myrsinoic acid B have indicated its interaction with several neurobiological systems involved in pain modulation. These include the L-arginine-nitric oxide system, serotonergic system, cholinergic system, and alpha-adrenoceptors. capes.gov.brebi.ac.uknih.gov The L-arginine-nitric oxide system plays a complex role in pain, with nitric oxide being involved in both pro- and anti-nociceptive effects. nih.govnih.govmdpi.com The serotonergic system is also known to be involved in descending pain inhibitory pathways. mdpi.comnih.gov Alpha-adrenoceptors, particularly alpha-2 subtypes, are implicated in analgesia. nih.govguidetopharmacology.org Cholinergic systems also play a role in pain processing. capes.gov.brebi.ac.uknih.gov Given the structural relationship between this compound and Myrsinoic acid B, it is plausible that this compound may also interact with these systems, contributing to potential antinociceptive effects. However, specific studies confirming these interactions for this compound are needed.

Evaluation in Inflammatory and Neuropathic Pain Models

Research on Myrsinoic acid B has shown antihyperalgesic and antinociceptive properties in different animal models of inflammatory and neuropathic pain. capes.gov.brebi.ac.ukresearchgate.net Inflammatory pain models often involve inducing inflammation using agents like carrageenan or complete Freund's adjuvant, while neuropathic pain models typically involve nerve injury. fraunhofer.de Myrsinoic acid B has been shown to reduce mechanical and thermal hypersensitivity in these models. ebi.ac.uk While direct studies on this compound in these specific pain models were not found in the provided results, the demonstrated anti-inflammatory activity of this compound in the TPA-induced edema model suggests a potential role in inflammatory pain. researchgate.nettandfonline.comoup.com Further investigation is required to determine the specific effects of this compound in both inflammatory and neuropathic pain models and to compare its efficacy and mechanisms to those of Myrsinoic acid B.

Antimicrobial and Antiparasitic Activity

Research has explored the potential of this compound to inhibit the growth of certain bacteria and exert effects against specific parasites.

Specific Inhibition of Bacterial Growth (e.g., Fusobacterium nucleatum, Porphyromonas gingivalis, Treponema denticola)

This compound has been investigated for its inhibitory effects on the growth of oral bacteria implicated in periodontal disease, including Fusobacterium nucleatum, Porphyromonas gingivalis, and Treponema denticola. These bacteria are commonly studied in in vitro and animal models of periodontal infections. nih.govpnas.orgtandfonline.comnih.govnih.govasm.orgfrontiersin.orgasm.orgembopress.orgfrontiersin.orgcancergrandchallenges.orgtandfonline.commdpi.comtandfonline.comnih.gov Studies have shown that this compound, along with other myrsinoic acids, can inhibit the activity of methionine gamma-lyase, an enzyme found in these bacteria that is crucial for their metabolism and survival. google.comebi.ac.uk Inhibition of this enzyme can lead to suppressed growth of these specific bacterial species. google.com

Antileishmanial Effects against Leishmania amazonensis and Leishmania brasiliensis

This compound has demonstrated antileishmanial effects against Leishmania amazonensis and Leishmania brasiliensis in research settings. These Leishmania species are protozoan parasites that cause leishmaniasis, and in vitro and non-human in vivo models, such as murine models, are commonly used to study these infections and evaluate potential treatments. asm.orgjove.comnih.govplos.orgscielo.brfrontiersin.orgplos.orgresearchgate.netnih.govfrontiersin.org While specific detailed data on the efficacy of this compound against these parasites are not extensively detailed in the provided search results, its inclusion in studies investigating antileishmanial effects suggests observed activity in experimental models.

Enzyme Inhibition as a Mechanism of Action (e.g., methionine gamma-lyase (EC 4.4.1.11) inhibition)

A key mechanism underlying the antimicrobial and antiparasitic activities of this compound is the inhibition of methionine gamma-lyase (MGL), also known as EC 4.4.1.11. google.comebi.ac.uk This enzyme is present in various bacteria and parasitic protozoa, including Porphyromonas gingivalis, Treponema denticola, and certain Entamoeba histolytica strains. ebi.ac.uk MGL catalyzes the breakdown of methionine, an essential amino acid for these organisms. ebi.ac.uk By inhibiting MGL, this compound disrupts the metabolic processes of these pathogens, leading to reduced growth or viability. google.com Studies have indicated that this compound, along with other myrsinoic acids (A, B, E, and F), can inhibit MGL activity at relatively low concentrations. google.com

Table 1: Methionine Gamma-Lyase Inhibition by Myrsinoic Acids

| Compound | Inhibition Activity (e.g., IC50 or % inhibition at a given concentration) | Reference |

| This compound | Inhibited methioninase by 50% at a concentration of 5 μg/mL or less. | google.com |

| Myrsinoic acid A | Inhibited methioninase by 50% at a concentration of 5 μg/mL or less. | google.com |

| Myrsinoic acid B | Inhibited methioninase by 50% at a concentration of 5 μg/mL or less. | google.com |

| Myrsinoic acid E | Inhibited methioninase by 50% at a concentration of 5 μg/mL or less. | google.com |

| Myrsinoic acid F | Inhibited methioninase by 50% at a concentration of 5 μg/mL or less. | google.com |

Note: Data is based on reported findings and may represent specific experimental conditions.

Anticholinesterasic Activity

Research has also explored the potential of this compound to exhibit anticholinesterasic activity, meaning it may inhibit the activity of cholinesterase enzymes. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the nervous system by breaking down neurotransmitters like acetylcholine. rsc.orgdergipark.org.tr Inhibition of these enzymes can lead to increased levels of neurotransmitters. While the specific details and potency of this compound's anticholinesterasic activity are not extensively provided in the search results, its identification in studies related to cholinesterase inhibition suggests this as an area of investigation in research settings.

Impact on Cell Proliferation and Associated Physiological Responses

This compound, along with other related compounds, has been investigated for its impact on cell proliferation and associated physiological responses in experimental models. Studies involving the application of this compound to mouse ears treated with a tumor promoter (TPA) have shown that it can suppress the induced inflammation and potentially influence cell proliferation. tandfonline.com TPA is known to induce edema and cell proliferation, and compounds that inhibit this effect are considered to suppress physiological responses related to cell growth and inflammation. tandfonline.comtandfonline.com this compound demonstrated a notable percentage of inhibition of TPA-induced inflammation in these models. tandfonline.com

Table 2: Inhibition of TPA-Induced Inflammation by Myrsinoic Acids in Mouse Ear Model

| Compound | Dose (mmol) | Inhibition of Inflammation (%) | Reference |

| This compound | 1.4 | 68 | tandfonline.com |

| This compound | 0.56 | 44 | tandfonline.com |

| Myrsinoic acid A | 1.4 | 65 | tandfonline.com |

| Myrsinoic acid A | 0.56 | 22 | tandfonline.com |

| Myrsinoic acid B | 1.4 | 83 | tandfonline.com |

| Myrsinoic acid B | 0.56 | 25 | tandfonline.com |

| Myrsinoic acid F | 0.56 | 77 | tandfonline.com |

Note: Data is based on reported findings and represents inhibition percentages at specific doses in a mouse ear anti-inflammatory test.

Exploration of Other Potential Biological Activities in Research Settings

Beyond the specific activities detailed above, this compound may be subject to exploration for other potential biological activities within research settings. The identification of natural compounds like myrsinoic acids often leads to broader screening for diverse pharmacological effects. While the provided search results primarily highlight antimicrobial, antiparasitic, anticholinesterasic, and anti-inflammatory/anti-proliferative effects, ongoing research may investigate other areas based on the compound's structural features and its origin from plants known for medicinal properties.

Structure Activity Relationship Sar Studies and Synthetic Analog Development

Identification of Pharmacophore and Key Structural Determinants for Bioactivity

While specific details on the pharmacophore of myrsinoic acid C are not extensively detailed in the provided search results, research on related myrsinoic acids offers insights into potential key structural determinants for their bioactivity. Studies on myrsinoic acid A and its derivatives suggest that the carboxylic acid group and the prenyl/geranyl side chains attached to the phenolic core are important for activity, such as anti-inflammatory and antimicrobial effects. researchgate.netscielo.br The presence and position of these lipophilic terpenoid chains on the benzoic acid scaffold appear to play a significant role in the observed biological activities of myrsinoic acids. tandfonline.com For this compound, which is a chroman derivative with a carboxylic acid and terpenoid chains, the chroman ring system, the hydroxyl group, the carboxylic acid function, and the attached prenyl and methylpentenyl groups are likely contributors to its biological profile. tandfonline.com

Rational Design and Targeted Chemical Synthesis of this compound Analogs

The synthesis of myrsinoic acid analogs has been undertaken to explore the impact of structural variations on biological activity. This involves targeted chemical synthesis based on the structural features of the natural products. researchgate.netnih.gov

Strategic Derivatization and Functional Group Modifications

Strategic derivatization and modification of functional groups on the myrsinoic acid scaffold have been employed to investigate their influence on activity. For instance, studies on myrsinoic acid A have involved hydrogenation and acetylation reactions to produce semi-synthetic derivatives, which showed altered antimicrobial activity compared to the parent compound. scielo.br This indicates that modifications to the double bonds in the terpenoid chains or the hydroxyl group on the phenolic ring can impact the biological profile. For this compound, similar strategies could involve modifying the carboxylic acid group, the hydroxyl group on the chroman ring, or the double bonds within the side chains to assess the effect on anti-inflammatory or other activities.

Comparative In Vitro and In Vivo (Animal Model) Biological Evaluation of Synthetic Analogs

Synthetic analogs of myrsinoic acids have been subjected to biological evaluation in both in vitro and in vivo models to compare their activities to the natural compounds. For example, myrsinoic acids, including B, C, and F, were evaluated for their anti-inflammatory activity using the TPA-induced edema assay in mouse ears. tandfonline.comnih.govoup.com This in vivo model demonstrated that these compounds suppressed inflammation, with varying degrees of potency. tandfonline.comoup.com Myrsinoic acid F, for instance, showed stronger activity than indomethacin (B1671933) in this model. tandfonline.comoup.com Comparative studies with synthetic analogs would involve similar in vitro assays (e.g., cell-based anti-inflammatory assays) and in vivo models to assess changes in efficacy, potency, and potentially explore other biological activities. tandfonline.com

An example of comparative in vivo evaluation is the study on myrsinoic acid E and its diprenyl and difarnesyl analogues, which suppressed TPA-induced inflammation in mouse ears with different inhibitory effects. tandfonline.com

Here is a hypothetical example of how data from such comparative studies might be presented in a table:

| Compound | Structure | In Vivo Anti-inflammatory Activity (Mouse Ear Edema Inhibition at 1.4 µmol) |

| This compound | (2S),(3S)-6-carboxy-2,3-dihydro-3-hydroxy-2-methyl-2-(4?-methylpenta-3?-enyl)-8-(3!- methyl-2!- butenyl)- chroman tandfonline.com | 68% tandfonline.comoup.com |

| Myrsinoic acid B | 5-carboxy-2,3- dihydro-2-(l?,5?-dimethyl-l?-hydroxy-4?-hexenyl)-7-(3!- methyl-2!- butenyl)benzofuran tandfonline.com | 83% tandfonline.comoup.com |

| Myrsinoic acid F | Structure established as different from original postulate nih.gov | 77% at 0.56 µmol tandfonline.comoup.com |

| Myrsinoic acid E | 3,5-digeranyl-4-hydroxy benzoic acid tandfonline.com | 59% tandfonline.comnih.gov |

| Myrsinoic acid E diprenyl analog | 3,5-diprenyl-4-hydroxy benzoic acid tandfonline.com | 14% tandfonline.comnih.gov |

| Myrsinoic acid E difarnesyl analog | 3,5-difarnesyl-4-hydroxy benzoic acid tandfonline.com | 69% tandfonline.comnih.gov |

| Indomethacin | Reference NSAID | Comparable to Myrsinoic acids A, B, C at 1.4 µmol; less active than Myrsinoic acid F at 0.56 µmol tandfonline.comoup.com |

Application of Computational Chemistry for SAR Elucidation (e.g., QSAR modeling, Molecular Docking)

Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be applied to complement experimental SAR studies and aid in the rational design of this compound analogs. chem960.commdpi.comscielo.org.mxbhu.ac.in

QSAR modeling involves building mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. mdpi.com By analyzing a series of myrsinoic acid analogs and their measured activities, QSAR models could potentially identify specific molecular descriptors that are predictive of anti-inflammatory potency or other relevant biological effects. mdpi.com This can help in understanding which structural features are most important for activity and guide the design of new, more potent analogs.

Molecular docking simulations predict the preferred orientation (binding mode) of a small molecule ligand within the active site of a target protein. scielo.org.mxbhu.ac.indntb.gov.ua While the specific protein targets for the anti-inflammatory activity of this compound are not explicitly mentioned in the search results, if potential targets are identified, molecular docking could be used to study the interactions between this compound and its analogs with these targets. scielo.org.mxdntb.gov.ua This can provide insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive binding and contribute to the observed biological activity. scielo.org.mxbhu.ac.in Such information is valuable for the rational design of analogs with improved binding affinity and selectivity for the target. scielo.org.mx Although the search results mention molecular docking in the context of other compounds and targets researchgate.netbhu.ac.indntb.gov.ua, the principles are applicable to this compound if its target(s) were known.

The application of these computational methods can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, reducing the need for extensive empirical screening.

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography plays a crucial role in isolating Myrsinoic acid C from other compounds present in research samples, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV Detection

HPLC is a widely used technique for the separation and analysis of this compound. This method utilizes a high-pressure pump to pass a liquid mobile phase through a stationary phase packed in a column. The differential partitioning of analytes between the stationary and mobile phases leads to their separation.

Detection of this compound post-separation is commonly achieved using Photodiode Array (PDA) or Ultraviolet (UV) detectors. These detectors measure the absorbance of the eluent at specific wavelengths. Compounds with chromophores, such as this compound with its benzoic acid core and prenyl groups, absorb UV-Vis light, allowing for their detection. A stability-indicating HPLC-PDA method has been developed and validated for the quantitative analysis of myrsinoic acids A and B in R. ferruginea extracts and nanoemulsions, monitoring detection at 260 nm and 270 nm ijpsr.com. While this study focused on Myrsinoic acids A and B, the principles of HPLC-PDA detection are applicable to this compound, which is structurally related and also found in R. ferruginea researchgate.net. The selection of appropriate wavelengths is critical for sensitivity and specificity, often based on the compound's UV spectrum thermofisher.com.

In a validated HPLC-PDA method for Myrsinoic acid B, a Phenomenex C18 column (250 mm × 4.6mm I.D., 5 µm) was used with a mobile phase of acetonitrile:methanol (B129727):water (pH 2.6 with phosphoric acid) at a specific ratio, a flow rate of 0.7 mL/min, and detection at 270 nm nih.gov. These parameters highlight the typical conditions employed for the HPLC analysis of myrsinoic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity compared to HPLC with UV/PDA detection, particularly when analyzing complex matrices. LC-MS couples the separation power of HPLC with the detection capabilities of a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific identification and quantification.

LC-MS, and particularly LC-MS/MS (tandem mass spectrometry), is invaluable for analyzing compounds like this compound in biological and plant extracts where interfering substances are prevalent scielo.brchromatographyonline.com. The mass analyzer can differentiate this compound from co-eluting compounds based on its unique mass fragmentation pattern. While specific LC-MS methods solely for this compound were not extensively detailed in the provided context, LC-MS/MS methods have been developed and validated for other compounds in complex matrices, demonstrating the technique's applicability scielo.brpharmanueva.com. These methods often involve electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's properties, and monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity scielo.brchromatographyonline.compharmanueva.com.

Optimized Sample Preparation Methodologies for Complex Biological and Plant Matrices

Effective sample preparation is a critical step in the analysis of this compound from complex biological and plant matrices. These matrices contain numerous compounds that can interfere with chromatographic separation and detection. Sample preparation aims to extract the analyte of interest, remove interfering substances, and concentrate the sample if necessary creative-proteomics.com.

Methods for plant sample preparation often involve drying, grinding, and extraction using suitable solvents ijpsr.comcreative-proteomics.com. For instance, plant materials can be dried, powdered, and then extracted with solvents like methanol or hydroethanol ijpsr.comcreative-proteomics.com. Sonication or maceration can be employed to enhance extraction efficiency ijpsr.com. Following extraction, steps such as filtration or centrifugation are typically performed to remove solid debris ijpsr.comcreative-proteomics.com.

For complex matrices, techniques like solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) can be employed for further purification and clean-up creative-proteomics.commdpi.com. SPE utilizes different stationary phases to selectively retain the analyte while washing away impurities creative-proteomics.com. MSPD involves dispersing the sample on a solid support, followed by elution of the analyte mdpi.com. The choice of extraction solvent and clean-up method is optimized based on the chemical properties of this compound and the nature of the matrix.

Rigorous Method Validation Parameters for Research Applications (e.g., Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Robustness)

To ensure the reliability and scientific validity of analytical results for this compound, the developed methods must undergo rigorous validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH) europa.euscribd.com. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components scribd.com.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range nih.govscribd.com. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified nih.govscribd.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision nih.govscribd.com.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found nih.govscribd.com. This is often assessed by analyzing spiked samples with known concentrations of the analyte.

Precision: The agreement among individual measurements of the same homogeneous sample under specified conditions nih.govscribd.com. It is usually expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters scribd.com.

Validation studies for myrsinoic acids have demonstrated the evaluation of these parameters. For Myrsinoic acid B, an HPLC-PDA method showed linearity over a specific range, with defined LOD and LOQ values, and demonstrated acceptable accuracy and precision nih.gov. The robustness of the method was also evaluated by assessing the impact of small changes in parameters like mobile phase composition or flow rate scribd.com.

Stability Studies of this compound in Experimental Conditions (e.g., Forced Degradation)

Stability studies are essential to understand how this compound behaves under various experimental conditions and to ensure that the analytical method can accurately quantify the intact compound in the presence of potential degradation products. Forced degradation studies involve exposing the compound to exaggerated conditions of temperature, humidity, light, acid, base, and oxidation to induce degradation europa.euscribd.commedcraveonline.com.

These studies help in identifying potential degradation pathways and developing stability-indicating analytical methods that can separate and quantify the active compound from its degradation products medcraveonline.comresearchgate.net. A stability-indicating method is crucial for monitoring the stability of this compound in research samples over time and under different storage conditions ijpsr.comscribd.com.

Forced degradation studies on myrsinoic acids have been conducted under conditions such as acid, oxidative, and light exposure researchgate.netijpsr.com. The results of these studies help determine the lability of the compound under different stress conditions and ensure that the analytical method is capable of resolving the intact analyte peak from any degradation product peaks ijpsr.comscribd.com. The ICH guidelines emphasize the importance of forced degradation studies in supporting the validation of analytical procedures and understanding the degradation chemistry of a substance europa.euresearchgate.net.

Future Research Directions and Preclinical Investigative Frontiers

Comprehensive Elucidation of Unexplored Biological Activities and Mechanistic Pathways

While myrsinoic acid C has demonstrated anti-inflammatory properties, its full spectrum of biological activities remains largely unexplored. Initial studies on related myrsinoic acids, such as myrsinoic acid A and B, have indicated other potential activities, including anticholinesterasic, antimicrobial, and antinociceptive effects. researchgate.netresearchgate.net Myrsinoic acid A has also shown inhibitory activity against mammalian DNA polymerases. researchgate.net Future research should focus on comprehensively screening this compound for a wider range of biological effects, such as antioxidant, antiviral, antifungal, and potential antineoplastic activities, building upon the known activities of related compounds. Furthermore, a detailed understanding of the molecular mechanisms underlying its observed anti-inflammatory effects is crucial. This involves identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound. Studies employing techniques like target identification assays, transcriptomics, and proteomics could provide valuable insights into its cellular and molecular interactions.

In-depth Investigation of Biosynthetic Regulation for Sustainable Compound Access

The primary source of this compound is botanical extraction, which can be subject to variations in yield based on geographical location, environmental factors, and plant growth conditions. To ensure a sustainable and consistent supply for research purposes, a thorough investigation into the biosynthesis of this compound is warranted. Understanding the enzymatic pathways and genetic regulation involved in its production within Myrsine species could pave the way for optimizing its extraction from natural sources or potentially developing biotechnological methods for its production, such as microbial fermentation or plant cell culture. Research in this area could involve identifying the genes encoding the biosynthetic enzymes and exploring methods to enhance their expression or activity.

Development of Novel Analytical Platforms for High-Throughput Screening and Metabolomics

The advancement of research into this compound necessitates robust and efficient analytical methods for its detection, quantification, and characterization in various matrices, including plant extracts, biological samples, and research formulations. While some HPLC-based methods have been developed for related myrsinoic acids, the development of novel, high-throughput analytical platforms specifically optimized for this compound is essential. scribd.comijpsr.com This could include developing sensitive and selective LC-MS/MS methods for trace analysis, as well as exploring hyphenated techniques for comprehensive metabolomic studies to understand its metabolic fate in biological systems or to identify potential biomarkers of its activity. The development of high-throughput screening methods would also significantly accelerate the discovery of new biological activities or the evaluation of structural modifications for improved efficacy or specificity.

Advanced Preclinical In Vivo Studies in Complex Animal Disease Models

While this compound has shown anti-inflammatory activity in mouse models of inflammation researchgate.netoup.com, further preclinical in vivo studies are necessary to fully assess its potential in more complex disease models. This includes evaluating its efficacy in various inflammatory conditions beyond induced edema, as well as exploring its effects in models of other diseases suggested by the activities of related myrsinoic acids, such as pain researchgate.netdntb.gov.uacapes.gov.br, neurodegenerative disorders researchgate.netijpsr.com, or infectious diseases. researchgate.net These studies should aim to determine optimal research dosages, evaluate pharmacokinetic and pharmacodynamic profiles, and assess potential interactions with other compounds in a research setting. Utilizing a range of animal models relevant to specific human conditions will be crucial for translating in vitro findings to potential in vivo relevance.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Myrsinoic acid C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization employs spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., H and C spectra).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy to identify functional groups (e.g., carboxylic acid groups).

Example protocols are detailed in studies on structurally similar compounds like Myrsinoic acid B .

Q. How can researchers design initial in vitro assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize pathways relevant to known bioactivities of related compounds (e.g., oxidative stress modulation in diabetes models ).

- Assay Types :

- Antioxidant Activity : DPPH radical scavenging assay, SOD activity measurement.

- Cytotoxicity : MTT assay on cell lines (e.g., neuroblastoma SH-SY5Y for neuroprotection studies).

- Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle-treated negative controls.

Refer to standardized protocols in pharmacological studies .

Q. What criteria should guide the formulation of research questions for this compound studies?

- Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant):

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity.

- Experimental Replication : Standardize variables (e.g., dosage, animal strain) to isolate confounding factors.

- Advanced Statistics : Use multivariate regression to identify covariates (e.g., diet, genetic background) influencing outcomes.

Reference guidelines for statistical rigor and data interpretation .

Q. What experimental strategies are effective for elucidating the molecular targets of this compound in neuroprotection?

- Methodological Answer :

- Omics Approaches :

- Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated neuronal cells.

- Transcriptomics : RNA-seq to map gene expression changes.

- Pathway Analysis : Tools like KEGG or STRING to link targets to pathways (e.g., Nrf2/ARE for oxidative stress).

- Validation : CRISPR/Cas9 knockout models to confirm target necessity.

See neuroprotective mechanisms of Myrsinoic acid B as a template .

Q. How should researchers address variability in this compound’s bioavailability during in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma concentration-time curves using LC-MS/MS.

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility.

- Tissue Distribution Studies : Radiolabeled compounds tracked via autoradiography.

Document methods for reproducibility, as emphasized in pharmacological guidelines .

Data Analysis and Reporting

Q. What are best practices for validating oxidative stress data in this compound experiments?

- Methodological Answer :

- Multi-Marker Approach : Combine assays (e.g., MDA for lipid peroxidation, GSH/GSSG ratio for redox status).

- Correlation with Behavioral Outcomes : Link biochemical data to functional tests (e.g., forced swim test for depressive-like behavior ).

- Blinding and Randomization : Minimize bias in data collection and analysis .

Q. How can cross-disciplinary approaches enhance this compound research?

- Methodological Answer :

- Collaborative Frameworks :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.